molecular formula C6H12O3 B032872 Methyl 5-hydroxypentanoate CAS No. 14273-92-8

Methyl 5-hydroxypentanoate

Cat. No.: B032872
CAS No.: 14273-92-8
M. Wt: 132.16 g/mol
InChI Key: JYXTZNBQHSHEKP-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypentanoate is a high-purity, bifunctional organic compound of significant interest in synthetic and medicinal chemistry research. This molecule features both a reactive methyl ester and a terminal hydroxyl group on a flexible pentyl chain, making it a versatile C5 building block and a key precursor for heterocyclic synthesis. Its primary research application lies in its role as a linchpin for the preparation of gamma-lactones, particularly pentanolide, via controlled intramolecular cyclization. Furthermore, it serves as a crucial intermediate in the synthesis of pharmaceutical compounds, complex natural products, and functionalized polymers. The ester moiety is readily amenable to hydrolysis, transesterification, or amidation, while the hydroxyl group can be oxidized, alkylated, or used to introduce other functional groups. This bifunctionality allows researchers to systematically elongate molecular structures or create diverse chemical libraries. In material science, it is investigated as a monomer for producing biodegradable polyesters with tailored properties. As a reagent, it provides a strategic advantage in constructing complex molecular architectures, enabling studies in probe development, chemical biology, and drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXTZNBQHSHEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162145
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14273-92-8
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Process Overview

The two-step synthesis from furfural involves dehydrogenation followed by hydrogenolysis. In the first step, furfural reacts with methanol and water under catalytic dehydrogenation to yield methyl furoate. The second step subjects methyl furoate to hydrogenolysis, producing methyl 5-hydroxypentanoate. A critical advancement in this method, as described in patent CN112441911A, replaces high-concentration methanol with aqueous solutions to improve safety and reduce environmental impact.

Catalytic Systems

  • Dehydrogenation Catalyst : Cu-Zn-Al oxides (e.g., 60% CuO, 30% ZnO, 10% Al₂O₃) facilitate furfural conversion at 180–220°C.

  • Hydrogenolysis Catalyst : Bimetallic Ru-Pd supported on TiO₂ (e.g., 2% Ru + 1% Pd) enables selective cleavage of the furan ring at 120–150°C under 3–5 MPa H₂.

Optimization and Yield Data

Key parameters influencing yield include catalyst loading, H₂ pressure, and solvent composition. The patent reports a 97% yield when using water as the primary solvent and optimized catalysts (Table 1).

Table 1: Performance of Catalytic Systems in Patent CN112441911A

ExampleDehydrogenation CatalystHydrogenolysis CatalystYield (%)
8Cu-Zn-AlRu-Pd/TiO₂97
Comp. 4Cu-Zn-AlNone12

Comparative studies highlight the necessity of dual catalysts for efficient hydrogenolysis. Omitting the Ru-Pd system (Comparative Example 4) reduces yields to 12%, underscoring its role in ring-opening.

Industrial Implementation

Continuous flow reactors are preferred for scalability. Challenges include catalyst deactivation due to coke formation, mitigated by periodic regeneration cycles at 400°C under air flow.

Direct Esterification of 5-Hydroxypentanoic Acid

Reaction Conditions and Kinetics

This method involves refluxing 5-hydroxypentanoic acid with methanol in the presence of sulfuric acid (5–10 mol%). The equilibrium-driven reaction follows first-order kinetics, with an activation energy of ~65 kJ/mol.

Yield Optimization

  • Temperature : Reflux at 65°C for 12–24 hours.

  • Water Removal : Use of molecular sieves or Dean-Stark apparatus shifts equilibrium toward ester formation, achieving 75–85% yields.

Industrial-Scale Refinement

Batch reactors with stirred-tank designs dominate production. Post-reaction purification involves fractional distillation (bp 61.5°C at 0.5 Torr) to isolate the ester from unreacted acid and methanol.

Ring-Opening of δ-Valerolactone

Base-Catalyzed Mechanism

δ-Valerolactone undergoes nucleophilic attack by methoxide ions in anhydrous methanol, yielding this compound. Sodium methoxide (10–15 wt%) is typically employed at 25–40°C.

Stereochemical Considerations

The reaction preserves stereochemistry, making it suitable for synthesizing enantiomerically pure esters. Chiral catalysts (e.g., (R)-BINOL) have been explored for asymmetric induction but remain experimental.

Process Intensification

Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes, with comparable yields (70–78%). Solvent-free conditions under microwave irradiation further enhance green chemistry metrics.

Comparative Analysis of Methods

MethodYield (%)Safety ProfileScalability
Furfural Two-Step97Moderate (H₂ use)High (continuous)
Direct Esterification75–85Low (acid hazard)Moderate (batch)
δ-Valerolactone Opening70–78HighLow

The furfural route excels in yield and scalability but requires stringent safety protocols for H₂ handling. Direct esterification balances simplicity and efficiency, while lactone ring-opening offers stereochemical control at the expense of scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 5-oxopentanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Methyl 5-oxopentanoate

    Reduction: 5-hydroxypentanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Scientific Research Applications

Methyl 5-hydroxypentanoate has various applications across different scientific fields:

Organic Chemistry

  • Intermediate in Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in oxidation and reduction reactions makes it versatile for creating complex molecules.

Biological Studies

  • Metabolic Pathway Research: The compound can be utilized to study metabolic pathways involving hydroxylated fatty acids. Research indicates that compounds similar to this compound may play roles in metabolic processes related to energy production and lipid metabolism.

Pharmaceutical Applications

  • Drug Development: this compound can be a precursor in the synthesis of drugs targeting various conditions, including cancer and metabolic disorders. Its derivatives are being explored for their potential therapeutic effects .

Data Tables

Table 1: Comparison of Synthesis Methods for this compound

MethodReactantsCatalystYield (%)
Esterification5-Hydroxypentanoic Acid + MethanolSulfuric AcidHigh
Tetrahydropyran ReactionTetrahydropyran-2-one + Sodium MethoxideAnhydrous MethanolModerate

Table 2: Potential Biological Applications

Application AreaDescription
Metabolic PathwaysInvestigating energy production mechanisms
Drug DevelopmentPrecursor for anti-cancer and anti-diabetic drugs
Flavoring AgentsUsed in the production of food flavorings

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor in synthesizing novel anticancer agents. The research focused on modifying the compound to enhance its efficacy against specific cancer cell lines, highlighting its potential in drug development .

Case Study 2: Metabolic Pathway Analysis

Research involving this compound revealed insights into metabolic pathways associated with fatty acid oxidation. The findings suggested that this compound could influence the regulation of energy metabolism, particularly in muscle tissues.

Mechanism of Action

The mechanism of action of methyl 5-hydroxypentanoate involves its ability to undergo various chemical reactions due to the presence of both hydroxyl and ester functional groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

5-Hydroxypentanoic Acid

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol .
  • Key Differences: The parent carboxylic acid lacks the methyl ester group, resulting in a lower molecular weight and distinct physicochemical properties. Biological Relevance: 5-Hydroxypentanoic acid is a metabolite implicated in exfoliation glaucoma (XFS) and bacterial metabolism. For example, its levels decrease in Acinetobacter baumannii under polymyxin B/rifampicin treatment , while positively correlating with XFS in human aqueous humor .

tert-Butyl 5-Hydroxypentanoate

  • Molecular Formula : C₉H₁₈O₃
  • Molecular Weight : 174.24 g/mol .
  • Key Differences :
    • The bulky tert-butyl ester group enhances steric hindrance, making this compound more stable toward hydrolysis compared to methyl esters.
    • Applications : Often employed as a protecting group in peptide synthesis to shield the carboxyl group during reactions .

Benzyl 5-Hydroxypentanoate

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol .
  • Safety: Requires precautions due to flammability (P210 hazard code) .

(S)-4-((tert-Butoxycarbonyl)Amino)-5-Hydroxypentanoate Methyl Ester

  • Molecular Formula: C₁₁H₂₁NO₅
  • Molecular Weight : 247.29 g/mol .
  • Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protected amino group, making it a key chiral building block in peptide synthesis .

Structural and Functional Group Comparison

Compound Molecular Formula Functional Groups Key Applications
Methyl 5-hydroxypentanoate C₆H₁₂O₃ Ester, hydroxyl Synthesis of chiral esters (e.g., (+)-Methyl (5R)-5-Hydroxyoct-7-enoate) ; Antidiabetic derivatives
5-Hydroxypentanoic acid C₅H₁₀O₃ Carboxylic acid, hydroxyl Biomarker in metabolic studies
tert-Butyl 5-hydroxypentanoate C₉H₁₈O₃ Ester, tert-butyl, hydroxyl Protecting group in organic synthesis
Benzyl 5-hydroxypentanoate C₁₂H₁₄O₃ Ester, benzyl, hydroxyl Potential use in drug delivery systems

Enzyme Interactions

  • Linear substrates like 5-hydroxypentanoate exhibit lower turnover numbers (TTNs) in TsaC enzyme systems compared to aromatic analogs, highlighting substrate specificity in enzyme catalysis .

Biological Activity

Methyl 5-hydroxypentanoate, also known as methyl 5-hydroxyvalerate, is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₆H₁₂O₃
  • Molar Mass : 132.16 g/mol
  • Density : 1.027 g/cm³ (predicted)
  • Boiling Point : 61.5 °C (at 0.5 Torr)
  • Solubility : Soluble in dichloromethane and ethyl acetate
  • CAS Number : 14273-92-8

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the transformation of furfural into methyl furoate followed by hydrogenolysis. Notable methods include:

  • Two-Step Method from Furfural :
    • Step 1 : Catalytic reaction of furfural with methanol and water to produce methyl furoate.
    • Step 2 : Hydrogenolysis of methyl furoate to yield this compound using a supported metal catalyst such as Ag or Au .
  • Biocatalytic Methods :
    • Enzymatic synthesis using lipases has been explored, which may offer greener alternatives to traditional chemical methods .

Antidiabetic Properties

Recent studies have indicated that this compound may possess antidiabetic effects. It has been observed to influence metabolic pathways related to glucose metabolism and insulin sensitivity. For instance, the compound has been shown to:

  • Reduce blood glucose levels in diabetic models.
  • Modulate oxidative stress markers, thereby potentially improving pancreatic function .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are crucial in managing chronic diseases such as diabetes and obesity. Research indicates that it may:

  • Downregulate pro-inflammatory cytokines (e.g., TNF-α).
  • Upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative stress .

Study on Diabetic Rats

A significant study evaluated the effects of poly-herbal granules containing this compound on diabetic rats. Key findings included:

  • Weight Reduction : Treated rats showed a significant decline in body weight.
  • Biochemical Improvements : Markers such as HbA1c and lipid profiles improved markedly.
  • Histopathological Changes : Improvements in pancreatic histology were noted, indicating protective effects against alloxan-induced damage .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds effectively to key metabolic enzymes involved in glucose metabolism. This suggests a mechanism by which the compound exerts its antidiabetic effects, potentially offering insights into drug design for diabetes management .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticReduced blood glucose levels
Anti-inflammatoryDownregulation of TNF-α; upregulation of SOD/CAT
Weight ManagementSignificant weight loss in diabetic models

Q & A

Q. What are the standard synthetic routes for Methyl 5-hydroxypentanoate, and how can reaction efficiency be optimized?

this compound is synthesized via acid-catalyzed ring-opening of δ-valerolactone with methanol. A validated protocol involves refluxing δ-valerolactone in anhydrous MeOH with concentrated H₂SO₄ for 26 hours, followed by neutralization with NaHCO₃ and purification via silica plug filtration (yields: 15–61%). Efficiency can be improved by optimizing catalyst concentration, reaction time, and solvent volume. Residual solvent removal under reduced pressure is critical to purity . Alternative enzymatic routes using methyltransferases and monooxygenases (e.g., EC 2.1.1.- and EC 1.14.13.-) from butyrate precursors are also reported but require further validation .

Q. How is this compound characterized structurally and functionally in academic research?

Key characterization methods include:

  • ¹H NMR : Peaks at δ 3.67 (COOCH₃), 3.65 (H-5, t, J = 6.4 Hz), and 2.36 (H-2, t, J = 7.3 Hz) confirm ester and hydroxyl groups .
  • ¹³C NMR : Signals at 174.3 ppm (ester carbonyl) and 62.3 ppm (C-5 hydroxyl) validate the backbone .
  • HRMS : Used to confirm molecular mass (e.g., [M+Na]+ = 255.1208) and detect impurities .
  • IR : Peaks at 1733 cm⁻¹ (ester C=O) and 3402 cm⁻¹ (O-H stretch) provide functional group insights .

Advanced Research Questions

Q. What enzymatic pathways involve 5-hydroxypentanoate derivatives, and how can they be leveraged for metabolic engineering?

5-Hydroxypentanoate is a key intermediate in biochemical pathways. For example:

  • Gluconolactonase (EC 3.1.1.17) : Converts 5-hydroxypentanoate to 5-valerolactone, a precursor for cyclopentanone synthesis .
  • 5-Hydroxypentanoate CoA-transferase (EC 2.8.3.14) : Catalyzes CoA transfer for acyl-CoA formation, enabling entry into β-oxidation or polyhydroxyalkanoate biosynthesis . Researchers can engineer these pathways by overexpressing rate-limiting enzymes or using directed evolution to enhance substrate specificity .

Q. How can stereochemical control be achieved in the synthesis of this compound derivatives?

Stereoselective synthesis requires chiral catalysts or enantioselective enzymes. For instance:

  • Stereoselective iodination : demonstrates gram-scale synthesis of (S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-hydroxypentanoate (86% yield) using optimized Pd-catalyzed cross-coupling. NMR (δ 5.75 ppm, dd) and optical rotation ([α]D²⁰ = -34.68°) confirm stereochemical integrity .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers, though this requires screening for compatible biocatalysts .

Q. How should researchers resolve discrepancies in reported NMR data for this compound?

Discrepancies (e.g., δH shifts between studies) arise from solvent polarity, concentration, or instrument calibration. To address this:

  • Standardize conditions : Use CDCl₃ for ¹H/¹³C NMR and report solvent-specific shifts .
  • Cross-validate : Compare HRMS data (e.g., [M+Na]+ = 397.0271 in vs. 255.1208 in ) to confirm compound identity .
  • Replicate protocols : Follow literature methods rigorously, noting deviations in catalyst loading or purification steps .

Q. What strategies improve the scalability of this compound synthesis for industrial research?

  • Gram-scale synthesis : achieved 86% yield via optimized stoichiometry (4.4 mmol scale) and inert-atmosphere reflux .
  • Continuous flow systems : Reduce reaction time and improve safety for acid-catalyzed esterifications.
  • Purification : Replace column chromatography with silica plug filtration (40:60 EtOAc/petroleum ether) to reduce solvent waste .

Data Analysis and Experimental Design

Q. How can researchers design experiments to investigate conflicting bioactivity data for this compound derivatives?

  • Dose-response assays : Test compounds across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolic profiling : Use LC-MS/MS to track derivative stability in biological matrices .
  • Control for impurities : HRMS and 2D NMR (e.g., HSQC) can detect byproducts that skew bioactivity results .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for ester hydrolysis or lactonization using Gaussian or ORCA.
  • Docking simulations : Predict enzyme-substrate interactions (e.g., with EC 2.8.3.14) using AutoDock Vina .
  • Retrosynthesis software : Tools like ASKCOS propose viable routes for functionalizing the hydroxyl or ester groups .

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